molecular formula C17H17N3O3 B1344502 [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 1119449-99-8

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

Cat. No.: B1344502
CAS No.: 1119449-99-8
M. Wt: 311.33 g/mol
InChI Key: HKLAVRMIDPGHCT-UHFFFAOYSA-N
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Description

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a complex organic compound belonging to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with methyl groups and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives

Key reaction conditions include:

    Cyclization: Often performed under reflux conditions with solvents like ethanol or acetic acid.

    Acylation: Typically involves reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazolo[3,4-b]pyridine core is particularly significant due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propionic acid
  • [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]butyric acid

Uniqueness

Compared to similar compounds, [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the acetic acid moiety, as opposed to longer alkyl chains, may affect its solubility and interaction with biological targets, making it a unique candidate for specific applications.

Properties

IUPAC Name

2-[3,4-dimethyl-1-(4-methylphenyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-4-6-13(7-5-10)20-17-16(12(3)18-20)11(2)8-14(21)19(17)9-15(22)23/h4-8H,9H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAVRMIDPGHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3CC(=O)O)C)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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